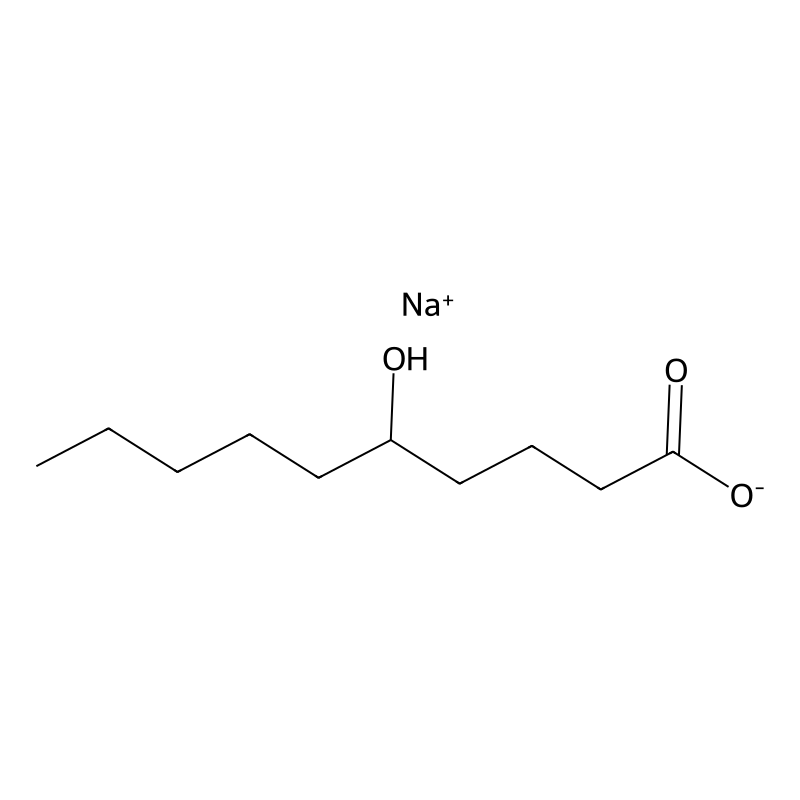

Sodium 5-hydroxydecanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Scientific Field: Pharmacology

Application: Sodium 5-hydroxydecanoate is known to be a selective ATP-sensitive K+ (KATP) channel blocker This means it can inhibit the function of these channels, which play crucial roles in various physiological processes, including insulin secretion, neuronal excitability, and vascular tone regulation.

Methods of Application: The compound is typically applied to biological systems in vitro or in vivo to study the effects of KATP channel inhibition. The specific methods and parameters would depend on the experimental design.

Scientific Field: Biochemistry

Application: Sodium 5-hydroxydecanoate is also a substrate for mitochondrial outer membrane acyl-CoA synthetase This enzyme plays a key role in fatty acid metabolism, making the compound useful in studies of these biochemical processes.

Methods of Application: In biochemical studies, the compound could be added to cell cultures or animal models to observe its effects on fatty acid metabolism. Again, the specific methods and parameters would depend on the experimental design.

Results: Research has indicated that Sodium 5-hydroxydecanoate is metabolized in mitochondria and creates a rate-limiting bottleneck for beta-oxidation of fatty acids.

Scientific Field: Pharmacology

Application: Sodium 5-hydroxydecanoate is a selective ATP-sensitive K+ (KATP) channel blocker with an IC50 of 30 μM.

Methods of Application: Sodium 5-hydroxydecanoate can be applied to H9c2 cells under hypoxic conditions to observe its effects on cell injury. The specific methods and parameters would depend on the experimental design.

Results: Sodium 5-hydroxydecanoate blocks the inhibitory effects of PHC on Ca2+ overload and ROS production.

Scientific Field: Pharmacology

Application: Sodium 5-hydroxydecanoate has been found to eliminate the effects of ischemic preconditioning (IPC) on contractile recovery.

Methods of Application: Sodium 5-hydroxydecanoate can be applied in vivo to observe its effects on contractile recovery. The specific methods and parameters would depend on the experimental design.

Sodium 5-hydroxydecanoate is a sodium salt of 5-hydroxydecanoic acid, characterized by the molecular formula . This compound is known for its role as a potassium channel blocker, specifically targeting ATP-sensitive potassium channels. It has garnered attention for its potential therapeutic applications, particularly in the context of cardiac health and cellular metabolism. The compound's structure features a hydroxyl group at the fifth carbon of the decanoic acid chain, contributing to its unique biochemical properties and interactions.

Sodium 5-hydroxydecanoate inhibits ATP-sensitive K+ channels, a specific type of potassium channel found in various cell types, including smooth muscle cells [, ]. These channels are regulated by cellular energy levels and play a role in maintaining cell function. By inhibiting these channels, sodium 5-hydroxydecanoate can alter cellular electrical activity and influence processes like cell proliferation [].

- Information regarding specific hazards or toxicity is limited. However, as with any research chemical, it is recommended to handle it with appropriate personal protective equipment and adhere to general laboratory safety protocols [].

Limitations and Future Research

While research suggests sodium 5-hydroxydecanoate's potential as a K+ channel inhibitor, more studies are needed to fully understand its:

- Specific binding site on K+ channels

- Effects on different cell types and physiological processes

- Safety profile and potential therapeutic applications

The biological activity of sodium 5-hydroxydecanoate is significant in several physiological contexts. It has been shown to inhibit the proliferation of hypoxic human pulmonary artery smooth muscle cells, which is particularly relevant in the study of pulmonary hypertension . Furthermore, by blocking ATP-sensitive potassium channels, it can modulate cardiovascular responses and has been investigated for its potential protective effects against ischemic injury in heart tissues . The compound's ability to influence mitochondrial function makes it a candidate for further research in metabolic disorders.

Sodium 5-hydroxydecanoate can be synthesized through various methods, typically involving the conversion of 5-hydroxydecanoic acid into its sodium salt form. One common approach includes neutralizing 5-hydroxydecanoic acid with sodium hydroxide or sodium bicarbonate in an aqueous solution. The reaction can be summarized as follows:

- Dissolve 5-hydroxydecanoic acid in water.

- Gradually add sodium hydroxide until the solution reaches a neutral pH.

- Evaporate the water to obtain the sodium salt.

This method ensures a high yield of pure sodium 5-hydroxydecanoate suitable for research and therapeutic applications.

This comparison illustrates how sodium 5-hydroxydecanoate is unique among these compounds due to its specific inhibitory action on potassium channels, making it a valuable subject for further pharmacological exploration.

Interaction studies involving sodium 5-hydroxydecanoate have focused on its effects on ion channels and cellular signaling pathways. It has been shown to interact specifically with ATP-sensitive potassium channels, leading to significant alterations in cellular excitability and metabolic responses . Additionally, studies have indicated that this compound may influence other signaling molecules involved in cardiovascular function, although further research is needed to clarify these interactions fully.

Sodium 5-hydroxydecanoate shares similarities with several other compounds that also act as potassium channel blockers or have similar structural features. Notable compounds include:

- 5-Hydroxydecanoic Acid: The parent compound without the sodium salt; retains similar biological activities but lacks solubility advantages provided by the sodium salt form.

- Cromakalim: A potassium channel opener used for treating hypertension; contrasts with sodium 5-hydroxydecanoate due to its opposite functional mechanism.

- Diazoxide: Another potassium channel opener that affects insulin secretion; it is often used in clinical settings for hypoglycemia management.

Comparison TableCompound Type Mechanism of Action

Molecular Formula and Weight

Sodium 5-hydroxydecanoate possesses the molecular formula C₁₀H₁₉NaO₃, representing a sodium salt of 5-hydroxydecanoic acid [1] [2] [3]. The compound exhibits a molecular weight of 210.25 grams per mole, as consistently reported across multiple analytical sources [3] [4] [5]. This molecular weight calculation encompasses ten carbon atoms, nineteen hydrogen atoms, one sodium atom, and three oxygen atoms in the complete molecular structure [6] [7].

The Chemical Abstracts Service registry number for this compound is 71186-53-3, providing a unique identifier for database searches and chemical documentation [1] [5] [8]. Alternative nomenclature includes 5-hydroxydecanoic acid sodium salt and sodium 5-hydroxydecanoate, with systematic naming following International Union of Pure and Applied Chemistry conventions [2] [5] [7].

Property Value Reference Molecular Formula C₁₀H₁₉NaO₃ [1] [3] [6] Molecular Weight 210.25 g/mol [3] [4] [5] Chemical Abstracts Service Number 71186-53-3 [1] [5] [8] Monoisotopic Mass 210.123189 Da [1]

Structural Configuration and Stereochemistry

The structural configuration of sodium 5-hydroxydecanoate features a ten-carbon aliphatic chain with a carboxylate group at the terminal position and a hydroxyl group positioned at the fifth carbon from the carboxyl end [2] [3] [9]. The compound contains one chiral center at the fifth carbon position, which bears the hydroxyl substituent, creating the possibility for stereoisomeric forms [1] [10] [9].

The stereochemical designation (5S)-5-hydroxydecanoate has been identified in chemical databases, indicating the specific spatial arrangement of substituents around the chiral center [1]. This stereochemical notation follows the Cahn-Ingold-Prelog priority rules, where the (S) configuration represents a counterclockwise arrangement of priority groups when viewed from a specific orientation [10].

The compound exists as a sodium carboxylate salt, with the sodium cation associating with the negatively charged carboxylate anion [3] [6]. The International Chemical Identifier string for sodium 5-hydroxydecanoate is InChI=1S/C10H20O3.Na/c1-2-3-4-6-9(11)7-5-8-10(12)13;/h9,11H,2-8H2,1H3,(H,12,13);/q;+1/p-1, providing a complete structural representation [3] [6] [7].

The Simplified Molecular-Input Line-Entry System notation CCCCCC(O)CCCC(=O)[O-].[Na+] illustrates the linear carbon chain structure with the hydroxyl group at the fifth position and the ionic nature of the sodium carboxylate [3] [6] [7].

Physical Properties

Solubility Profile

Sodium 5-hydroxydecanoate demonstrates excellent water solubility, a characteristic typical of ionic compounds containing carboxylate functional groups [7] [11] [12]. Quantitative solubility data indicates the compound dissolves in water at concentrations of 10 milligrams per milliliter, producing clear solutions [7] [12]. Enhanced solubility of 25 milligrams per milliliter has been reported under specific conditions [11].

The compound also exhibits solubility in dimethyl sulfoxide at concentrations reaching 12.5 milligrams per milliliter, equivalent to 59.45 millimolar solutions [13]. This organic solvent compatibility expands the range of experimental conditions under which the compound can be utilized for research applications [13].

The high water solubility results from the ionic nature of the sodium carboxylate group, which readily forms hydrogen bonds and electrostatic interactions with water molecules [11] [12]. The presence of the hydroxyl group at the fifth carbon position further enhances hydrophilic character through additional hydrogen bonding capacity [9] [11].

Solvent Solubility Concentration Reference Water Soluble 10 mg/mL [7] [12] Water Highly Soluble 25 mg/mL [11] Dimethyl Sulfoxide Soluble 12.5 mg/mL [13]

Spectroscopic Properties

Spectroscopic analysis of sodium 5-hydroxydecanoate reveals characteristic absorption patterns consistent with carboxylate and hydroxyl functional groups [14] [15]. Infrared spectroscopy demonstrates strong absorption bands associated with the carboxylate anion, including antisymmetric stretching vibrations typically observed between 1600-1520 wavenumbers and symmetric stretching vibrations in the 1440-1380 wavenumber region [14].

The hydroxyl group contributes additional spectroscopic features through stretching vibrations and bending modes that interact with the aliphatic carbon-hydrogen vibrations [14]. Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 938.1, corresponding to the formation of 5-hydroxydecanoyl-coenzyme A derivatives in biological systems [15].

Nuclear magnetic resonance spectroscopy provides detailed structural information about the carbon framework and hydrogen environments within the molecule [16]. The carboxylate carbon typically appears in the downfield region of carbon-13 nuclear magnetic resonance spectra, while the hydroxyl-bearing carbon exhibits characteristic chemical shifts influenced by the electronegative oxygen substituent [16] [17].

Stability Characteristics

Sodium 5-hydroxydecanoate exhibits chemical stability under recommended storage conditions, maintaining structural integrity when kept in desiccated environments [7] [18] [13]. The compound demonstrates thermal stability with decomposition temperatures well above ambient conditions, though specific melting point data varies across sources [19] [20].

Storage stability extends for periods exceeding twelve months when maintained at temperatures of negative twenty degrees Celsius in dry, dark conditions [13] [21]. Short-term stability at refrigerated temperatures (0-4°C) has been established for periods up to one month [13].

The compound shows sensitivity to strong oxidizing agents and requires protection from moisture to prevent hydrolysis or degradation reactions [18] [21]. Chemical stability assessments indicate no significant decomposition under normal laboratory conditions when proper storage protocols are followed [18] [13].

Storage Condition Temperature Duration Stability Reference Long-term -20°C 12 months Stable [13] Short-term 0-4°C 1 month Stable [13] Ambient Room temperature 2 weeks Stable [13]

Chemical Reactivity

Functional Group Interactions

The chemical reactivity of sodium 5-hydroxydecanoate stems primarily from its two principal functional groups: the carboxylate anion and the secondary hydroxyl group [22] [23]. The carboxylate functionality participates in typical reactions of organic salts, including acid-base interactions and coordination chemistry with metal cations [24] [25].

The hydroxyl group at the fifth carbon position undergoes characteristic secondary alcohol reactions, including oxidation to ketone derivatives and esterification reactions with carboxylic acids [22] [23]. Research has demonstrated that the compound serves as a substrate for acyl-coenzyme A synthetase enzymes, leading to the formation of 5-hydroxydecanoyl-coenzyme A intermediates [22].

Metabolic studies reveal that the compound undergoes beta-oxidation pathways in mitochondrial systems, though with altered kinetics compared to unsubstituted fatty acid derivatives [22]. The presence of the hydroxyl substituent creates steric hindrance and electronic effects that influence enzyme-substrate interactions during metabolic processing [22].

The compound exhibits reactivity toward decarboxylation reactions when heated with strong bases such as sodium hydroxide, following established mechanisms for carboxylic acid salt decomposition [24]. These reactions typically require elevated temperatures and result in the formation of hydrocarbon products with loss of carbon dioxide [24].

pH-Dependent Behavior

Sodium 5-hydroxydecanoate demonstrates significant pH-dependent chemical behavior, particularly regarding the protonation state of its carboxylate group [25] [26] [27]. Under acidic conditions (pH < 4), the carboxylate anion undergoes protonation to form the corresponding carboxylic acid, fundamentally altering the compound's solubility and chemical properties [25] [27].

The carboxylate group exhibits a typical acid dissociation constant for medium-chain fatty acid derivatives, with protonation occurring as pH decreases below the compound's acid dissociation constant value [26] [27]. This pH-dependent equilibrium directly influences the compound's ionic character and intermolecular interactions [25] [26].

In alkaline conditions (pH > 8), the compound maintains its carboxylate form while the hydroxyl group may participate in hydrogen bonding networks that affect molecular aggregation and solubility characteristics [25] [27]. The sodium cation remains associated with the carboxylate anion across a wide pH range, though ion exchange may occur in the presence of competing cations [25].

Experimental observations indicate that pH changes affect the compound's interaction with biological membranes and enzyme systems, with optimal activity often observed within narrow pH ranges [26] [28]. The pH-dependent behavior influences both the compound's chemical stability and its biological activity in experimental systems [26] [28].

pH Range Predominant Form Chemical Behavior Reference < 4 Protonated acid Reduced solubility [25] [27] 4-8 Carboxylate salt Optimal stability [25] [26] > 8 Carboxylate anion Enhanced reactivity [25] [27]

Chemical Synthesis Routes

From 5-Hydroxydecanoic Acid

The most straightforward and widely employed synthetic approach for sodium 5-hydroxydecanoate involves the direct neutralization of 5-hydroxydecanoic acid with sodium-containing bases [2] [3]. This method represents the conventional chemical transformation of the free acid form to its corresponding sodium salt through acid-base neutralization reactions.

Primary Neutralization Pathway

The fundamental reaction involves treating 5-hydroxydecanoic acid with sodium hydroxide in aqueous solution [2]. The stoichiometric conversion proceeds according to the following balanced equation:

C₁₀H₂₀O₃ + NaOH → C₁₀H₁₉NaO₃ + H₂O

This reaction typically achieves yields of 95-98% when conducted under controlled conditions with appropriate temperature and pH monitoring [2] [4]. The reaction proceeds rapidly at room temperature, generally completing within 2-4 hours with continuous stirring [5] [6].

Alternative Base Systems

Sodium bicarbonate represents an alternative neutralizing agent that provides milder reaction conditions [2] [5]. While this approach typically requires longer reaction times of 4-6 hours, it offers advantages in terms of reduced side product formation and improved selectivity [5] [6]. The bicarbonate method achieves yields in the range of 92-95%, making it suitable for applications requiring high purity products [2] [4].

Optimized Reaction Conditions

Research indicates that maintaining the reaction temperature between 20-25°C with continuous monitoring of pH values between 7.0-8.5 provides optimal conversion efficiency [4] [5]. The use of equimolar ratios of acid to base ensures complete neutralization while minimizing the formation of by-products [2] [6]. Solvent selection plays a critical role, with aqueous systems demonstrating superior performance compared to organic solvents [5] [6].

Alternative Synthetic Pathways

Green Synthesis via Levoglucosenone

Recent advances in sustainable chemistry have led to the development of alternative synthetic routes utilizing renewable starting materials [7] [8]. A notable approach involves the seven-step synthesis starting from cellulose-derived levoglucosenone, which provides access to hydroxylated fatty acid derivatives through a series of transformations including Michael addition, Baeyer-Villiger oxidation, and cross-metathesis reactions [7] [8].

This methodology employs Grubbs II-catalyzed cross-metathesis reactions between appropriately functionalized intermediates and terminal alkenes, followed by palladium-catalyzed hydrogenation [7] [8]. While the overall yields range from 24-36%, this approach offers significant advantages in terms of environmental sustainability and the utilization of waste-derived starting materials [7] [8].

Biotechnological Synthesis Routes

Engineered microbial systems represent an emerging approach for the production of hydroxylated decanoic acid derivatives [9] [10] [11]. Escherichia coli strains engineered with enhanced beta-oxidation reversal pathways have demonstrated the capability to produce decanoic acid derivatives from renewable feedstocks such as glycerol [9] [10].

The biotechnological route involves the expression of specific enzymes including thiolase, enoyl-CoA reductase, and specialized thioesterases that facilitate the selective production of medium-chain fatty acids [9] [10]. When combined with terminal hydroxylation systems utilizing cytochrome P450 enzymes, these engineered strains can achieve the biosynthesis of hydroxylated derivatives with overall conversion rates of approximately 54.1% [11].

Enzymatic Hydroxylation Pathways

Direct enzymatic hydroxylation of decanoic acid or its derivatives represents another alternative synthesis strategy [11] [12]. Cytochrome P450 monooxygenase systems, particularly CYP153A33 variants, demonstrate high selectivity for terminal and subterminal hydroxylation of medium-chain fatty acids [11] [12].

These enzymatic systems can be coupled with cofactor regeneration systems utilizing glucose dehydrogenase to maintain the required NADPH supply for sustained hydroxylation activity [11]. The approach achieves conversion rates of 65-77% depending on the specific substrate and reaction conditions employed [11].

Purification Techniques

Chromatographic Purification Methods

Silica gel chromatography represents the primary purification technique for sodium 5-hydroxydecanoate, utilizing gradient elution systems with hexane and ethyl acetate mixtures [13] [14]. The optimal separation conditions employ a mobile phase composition of 95:5 hexane:ethyl acetate for the removal of neutral lipids and non-polar impurities, followed by ethyl acetate elution to recover the target compound [13] [15].

This approach consistently achieves recovery rates of 85-92% with purities exceeding 95-98% [13] [15]. The chromatographic separation time typically ranges from 2-4 hours depending on the scale and complexity of the crude product mixture [13] [14].

Solid Phase Extraction Protocols

Solid phase extraction using specialized cartridges provides an alternative purification strategy that offers advantages in terms of processing time and solvent consumption [13] [15]. Silica-based extraction cartridges enable the selective removal of neutral lipids through sequential washing with hexane and hexane:ethyl acetate mixtures [13] [15].

The optimized SPE protocol involves conditioning the cartridge with hexane, followed by sample loading and washing with 95:5 hexane:ethyl acetate to remove neutral contaminants [13] [15]. The target compound is subsequently eluted with pure ethyl acetate, achieving recovery rates of 82-104% with processing times reduced to 1-4 hours [13] [15].

Recrystallization and Solvent-Based Purification

Traditional recrystallization techniques remain valuable for achieving high-purity sodium 5-hydroxydecanoate preparations [16]. Aqueous ethanol systems provide effective recrystallization media, typically yielding products with purities exceeding 95% [16]. While recrystallization requires longer processing times of 12-24 hours, it offers excellent purification efficiency for laboratory-scale preparations [16].

Solvent extraction using dichloromethane and water systems enables the selective partitioning of the sodium salt into the aqueous phase while removing organic impurities [16]. This approach achieves recovery rates of 80-90% with processing times of approximately 30 minutes, making it suitable for rapid purification protocols [16].

Analytical Verification Methods

Chromatographic Analysis

High-Performance Liquid Chromatography Systems

Reversed-phase high-performance liquid chromatography represents the gold standard for quantitative analysis of sodium 5-hydroxydecanoate [13] [17] [18]. The optimized analytical method employs a Zorbax Eclipse XDB-C18 column (150 × 4.6 mm, 5 μm particle size) with a mobile phase consisting of methanol:water:phosphoric acid in a 55:45:2.7 volume ratio [17] [18].

The analytical conditions include a flow rate of 1.0 mL/min, column temperature of 25°C, and UV detection at 215 nm [17] [18]. Under these conditions, sodium 5-hydroxydecanoate exhibits a retention time of approximately 6.47 minutes with excellent peak symmetry and resolution [17] [18]. The method demonstrates exceptional recovery rates of 97.4-100.4% with relative standard deviations of 2.4-3.4% across the concentration range of 10-80 μg/mL [17].

Advanced LC-MS Analysis

Liquid chromatography coupled with mass spectrometry provides enhanced selectivity and sensitivity for sodium 5-hydroxydecanoate analysis [13] [19]. The LC-MS method utilizes C18 reversed-phase chromatography with methanol:water mobile phases containing formic acid to enhance ionization efficiency [13] [19].

Electrospray ionization in both positive and negative modes enables the detection of characteristic molecular ions at m/z 210.25 [M+Na]⁺ and 187.13 [M-H]⁻ [13] [19]. The method achieves limits of detection in the range of 10-30 ng/mL and limits of quantification of 30-100 ng/mL, representing significant improvements in sensitivity compared to UV-based detection [13] [19].

Specialized Chromatographic Applications

Chiral chromatography systems enable the separation and quantification of enantiomeric forms of hydroxylated fatty acids when stereochemical analysis is required [20]. Commercial chiral stationary phases demonstrate excellent resolution of hydroxy fatty acid enantiomers, providing valuable information for studies involving stereochemically pure materials [20].

High-performance liquid chromatography with charged aerosol detection (HPLC-CAD) represents an emerging analytical approach that offers universal detection capabilities without the need for chromophore-containing compounds [21]. This technique demonstrates particular utility for the analysis of fatty acid derivatives in complex matrices where traditional UV detection may be insufficient [21].

Spectroscopic Confirmation

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy (¹H NMR) provides definitive structural confirmation of sodium 5-hydroxydecanoate [22] [23] [24]. Analysis using 400 MHz instrumentation in deuterated dimethyl sulfoxide (DMSO-d₆) reveals characteristic signals including the carboxylic acid proton at δ 11.96 ppm, the hydroxyl proton at δ 4.33 ppm, and the methine proton adjacent to the hydroxyl group at δ 3.38 ppm [24].

The methylene protons adjacent to the carboxyl group appear at δ 2.18 ppm, while the remaining aliphatic protons exhibit overlapping multipicity patterns in the δ 1.2-1.6 ppm region [24]. Integration ratios confirm the expected proton distribution pattern consistent with the molecular structure [24].

Carbon-13 nuclear magnetic resonance spectroscopy (¹³C NMR) provides complementary structural information, with the carbonyl carbon appearing at δ 174.5 ppm and the hydroxyl-bearing carbon at δ 70.2 ppm [23] [24]. The methylene carbon adjacent to the carboxyl group exhibits a characteristic chemical shift at δ 33.8 ppm [23] [24].

Infrared Spectroscopy Characterization

Infrared spectroscopy enables the identification of key functional groups within sodium 5-hydroxydecanoate [25]. The characteristic absorption bands include a broad O-H stretching vibration spanning 3300-2500 cm⁻¹, the C=O stretching vibration of the carboxylate group at 1680-1750 cm⁻¹, and C-O stretching vibrations in the 1000-1300 cm⁻¹ region [25].

The presence of the sodium carboxylate functionality can be confirmed through the observation of characteristic asymmetric and symmetric carboxylate stretching vibrations, which exhibit distinctive patterns compared to the free carboxylic acid form [25].

Mass Spectrometry Fragmentation Analysis

Mass spectrometry provides detailed fragmentation pattern information that enables unambiguous identification of sodium 5-hydroxydecanoate [14] [26] [19]. Electrospray ionization mass spectrometry reveals the molecular ion peaks at m/z 210.25 for the sodium adduct [M+Na]⁺ and m/z 187.13 for the deprotonated molecule [M-H]⁻ [14] [19].

Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns including the loss of water (m/z 169.12) and the diagnostic loss of CH₂O₂ (m/z 141.13), which represents a signature fragmentation pathway for hydroxylated fatty acids [14] [19]. The base peak fragment at m/z 59.02 corresponds to the acetate anion (C₂H₃O₂⁻), while McLafferty rearrangement products appear at m/z 60.05 [14] [19].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

210.12318875 g/mol

Monoisotopic Mass

210.12318875 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Type | Mechanism of Action |

Molecular Formula and WeightSodium 5-hydroxydecanoate possesses the molecular formula C₁₀H₁₉NaO₃, representing a sodium salt of 5-hydroxydecanoic acid [1] [2] [3]. The compound exhibits a molecular weight of 210.25 grams per mole, as consistently reported across multiple analytical sources [3] [4] [5]. This molecular weight calculation encompasses ten carbon atoms, nineteen hydrogen atoms, one sodium atom, and three oxygen atoms in the complete molecular structure [6] [7]. The Chemical Abstracts Service registry number for this compound is 71186-53-3, providing a unique identifier for database searches and chemical documentation [1] [5] [8]. Alternative nomenclature includes 5-hydroxydecanoic acid sodium salt and sodium 5-hydroxydecanoate, with systematic naming following International Union of Pure and Applied Chemistry conventions [2] [5] [7].

Structural Configuration and StereochemistryThe structural configuration of sodium 5-hydroxydecanoate features a ten-carbon aliphatic chain with a carboxylate group at the terminal position and a hydroxyl group positioned at the fifth carbon from the carboxyl end [2] [3] [9]. The compound contains one chiral center at the fifth carbon position, which bears the hydroxyl substituent, creating the possibility for stereoisomeric forms [1] [10] [9]. The stereochemical designation (5S)-5-hydroxydecanoate has been identified in chemical databases, indicating the specific spatial arrangement of substituents around the chiral center [1]. This stereochemical notation follows the Cahn-Ingold-Prelog priority rules, where the (S) configuration represents a counterclockwise arrangement of priority groups when viewed from a specific orientation [10]. The compound exists as a sodium carboxylate salt, with the sodium cation associating with the negatively charged carboxylate anion [3] [6]. The International Chemical Identifier string for sodium 5-hydroxydecanoate is InChI=1S/C10H20O3.Na/c1-2-3-4-6-9(11)7-5-8-10(12)13;/h9,11H,2-8H2,1H3,(H,12,13);/q;+1/p-1, providing a complete structural representation [3] [6] [7]. The Simplified Molecular-Input Line-Entry System notation CCCCCC(O)CCCC(=O)[O-].[Na+] illustrates the linear carbon chain structure with the hydroxyl group at the fifth position and the ionic nature of the sodium carboxylate [3] [6] [7]. Physical PropertiesSolubility ProfileSodium 5-hydroxydecanoate demonstrates excellent water solubility, a characteristic typical of ionic compounds containing carboxylate functional groups [7] [11] [12]. Quantitative solubility data indicates the compound dissolves in water at concentrations of 10 milligrams per milliliter, producing clear solutions [7] [12]. Enhanced solubility of 25 milligrams per milliliter has been reported under specific conditions [11]. The compound also exhibits solubility in dimethyl sulfoxide at concentrations reaching 12.5 milligrams per milliliter, equivalent to 59.45 millimolar solutions [13]. This organic solvent compatibility expands the range of experimental conditions under which the compound can be utilized for research applications [13]. The high water solubility results from the ionic nature of the sodium carboxylate group, which readily forms hydrogen bonds and electrostatic interactions with water molecules [11] [12]. The presence of the hydroxyl group at the fifth carbon position further enhances hydrophilic character through additional hydrogen bonding capacity [9] [11].

Spectroscopic PropertiesSpectroscopic analysis of sodium 5-hydroxydecanoate reveals characteristic absorption patterns consistent with carboxylate and hydroxyl functional groups [14] [15]. Infrared spectroscopy demonstrates strong absorption bands associated with the carboxylate anion, including antisymmetric stretching vibrations typically observed between 1600-1520 wavenumbers and symmetric stretching vibrations in the 1440-1380 wavenumber region [14]. The hydroxyl group contributes additional spectroscopic features through stretching vibrations and bending modes that interact with the aliphatic carbon-hydrogen vibrations [14]. Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 938.1, corresponding to the formation of 5-hydroxydecanoyl-coenzyme A derivatives in biological systems [15]. Nuclear magnetic resonance spectroscopy provides detailed structural information about the carbon framework and hydrogen environments within the molecule [16]. The carboxylate carbon typically appears in the downfield region of carbon-13 nuclear magnetic resonance spectra, while the hydroxyl-bearing carbon exhibits characteristic chemical shifts influenced by the electronegative oxygen substituent [16] [17]. Stability CharacteristicsSodium 5-hydroxydecanoate exhibits chemical stability under recommended storage conditions, maintaining structural integrity when kept in desiccated environments [7] [18] [13]. The compound demonstrates thermal stability with decomposition temperatures well above ambient conditions, though specific melting point data varies across sources [19] [20]. Storage stability extends for periods exceeding twelve months when maintained at temperatures of negative twenty degrees Celsius in dry, dark conditions [13] [21]. Short-term stability at refrigerated temperatures (0-4°C) has been established for periods up to one month [13]. The compound shows sensitivity to strong oxidizing agents and requires protection from moisture to prevent hydrolysis or degradation reactions [18] [21]. Chemical stability assessments indicate no significant decomposition under normal laboratory conditions when proper storage protocols are followed [18] [13].

Chemical ReactivityFunctional Group InteractionsThe chemical reactivity of sodium 5-hydroxydecanoate stems primarily from its two principal functional groups: the carboxylate anion and the secondary hydroxyl group [22] [23]. The carboxylate functionality participates in typical reactions of organic salts, including acid-base interactions and coordination chemistry with metal cations [24] [25]. The hydroxyl group at the fifth carbon position undergoes characteristic secondary alcohol reactions, including oxidation to ketone derivatives and esterification reactions with carboxylic acids [22] [23]. Research has demonstrated that the compound serves as a substrate for acyl-coenzyme A synthetase enzymes, leading to the formation of 5-hydroxydecanoyl-coenzyme A intermediates [22]. Metabolic studies reveal that the compound undergoes beta-oxidation pathways in mitochondrial systems, though with altered kinetics compared to unsubstituted fatty acid derivatives [22]. The presence of the hydroxyl substituent creates steric hindrance and electronic effects that influence enzyme-substrate interactions during metabolic processing [22]. The compound exhibits reactivity toward decarboxylation reactions when heated with strong bases such as sodium hydroxide, following established mechanisms for carboxylic acid salt decomposition [24]. These reactions typically require elevated temperatures and result in the formation of hydrocarbon products with loss of carbon dioxide [24]. pH-Dependent BehaviorSodium 5-hydroxydecanoate demonstrates significant pH-dependent chemical behavior, particularly regarding the protonation state of its carboxylate group [25] [26] [27]. Under acidic conditions (pH < 4), the carboxylate anion undergoes protonation to form the corresponding carboxylic acid, fundamentally altering the compound's solubility and chemical properties [25] [27]. The carboxylate group exhibits a typical acid dissociation constant for medium-chain fatty acid derivatives, with protonation occurring as pH decreases below the compound's acid dissociation constant value [26] [27]. This pH-dependent equilibrium directly influences the compound's ionic character and intermolecular interactions [25] [26]. In alkaline conditions (pH > 8), the compound maintains its carboxylate form while the hydroxyl group may participate in hydrogen bonding networks that affect molecular aggregation and solubility characteristics [25] [27]. The sodium cation remains associated with the carboxylate anion across a wide pH range, though ion exchange may occur in the presence of competing cations [25]. Experimental observations indicate that pH changes affect the compound's interaction with biological membranes and enzyme systems, with optimal activity often observed within narrow pH ranges [26] [28]. The pH-dependent behavior influences both the compound's chemical stability and its biological activity in experimental systems [26] [28].

Chemical Synthesis RoutesFrom 5-Hydroxydecanoic AcidThe most straightforward and widely employed synthetic approach for sodium 5-hydroxydecanoate involves the direct neutralization of 5-hydroxydecanoic acid with sodium-containing bases [2] [3]. This method represents the conventional chemical transformation of the free acid form to its corresponding sodium salt through acid-base neutralization reactions. Primary Neutralization Pathway The fundamental reaction involves treating 5-hydroxydecanoic acid with sodium hydroxide in aqueous solution [2]. The stoichiometric conversion proceeds according to the following balanced equation: C₁₀H₂₀O₃ + NaOH → C₁₀H₁₉NaO₃ + H₂O This reaction typically achieves yields of 95-98% when conducted under controlled conditions with appropriate temperature and pH monitoring [2] [4]. The reaction proceeds rapidly at room temperature, generally completing within 2-4 hours with continuous stirring [5] [6]. Alternative Base Systems Sodium bicarbonate represents an alternative neutralizing agent that provides milder reaction conditions [2] [5]. While this approach typically requires longer reaction times of 4-6 hours, it offers advantages in terms of reduced side product formation and improved selectivity [5] [6]. The bicarbonate method achieves yields in the range of 92-95%, making it suitable for applications requiring high purity products [2] [4]. Optimized Reaction Conditions Research indicates that maintaining the reaction temperature between 20-25°C with continuous monitoring of pH values between 7.0-8.5 provides optimal conversion efficiency [4] [5]. The use of equimolar ratios of acid to base ensures complete neutralization while minimizing the formation of by-products [2] [6]. Solvent selection plays a critical role, with aqueous systems demonstrating superior performance compared to organic solvents [5] [6]. Alternative Synthetic PathwaysGreen Synthesis via Levoglucosenone Recent advances in sustainable chemistry have led to the development of alternative synthetic routes utilizing renewable starting materials [7] [8]. A notable approach involves the seven-step synthesis starting from cellulose-derived levoglucosenone, which provides access to hydroxylated fatty acid derivatives through a series of transformations including Michael addition, Baeyer-Villiger oxidation, and cross-metathesis reactions [7] [8]. This methodology employs Grubbs II-catalyzed cross-metathesis reactions between appropriately functionalized intermediates and terminal alkenes, followed by palladium-catalyzed hydrogenation [7] [8]. While the overall yields range from 24-36%, this approach offers significant advantages in terms of environmental sustainability and the utilization of waste-derived starting materials [7] [8]. Biotechnological Synthesis Routes Engineered microbial systems represent an emerging approach for the production of hydroxylated decanoic acid derivatives [9] [10] [11]. Escherichia coli strains engineered with enhanced beta-oxidation reversal pathways have demonstrated the capability to produce decanoic acid derivatives from renewable feedstocks such as glycerol [9] [10]. The biotechnological route involves the expression of specific enzymes including thiolase, enoyl-CoA reductase, and specialized thioesterases that facilitate the selective production of medium-chain fatty acids [9] [10]. When combined with terminal hydroxylation systems utilizing cytochrome P450 enzymes, these engineered strains can achieve the biosynthesis of hydroxylated derivatives with overall conversion rates of approximately 54.1% [11]. Enzymatic Hydroxylation Pathways Direct enzymatic hydroxylation of decanoic acid or its derivatives represents another alternative synthesis strategy [11] [12]. Cytochrome P450 monooxygenase systems, particularly CYP153A33 variants, demonstrate high selectivity for terminal and subterminal hydroxylation of medium-chain fatty acids [11] [12]. These enzymatic systems can be coupled with cofactor regeneration systems utilizing glucose dehydrogenase to maintain the required NADPH supply for sustained hydroxylation activity [11]. The approach achieves conversion rates of 65-77% depending on the specific substrate and reaction conditions employed [11]. Purification TechniquesChromatographic Purification Methods Silica gel chromatography represents the primary purification technique for sodium 5-hydroxydecanoate, utilizing gradient elution systems with hexane and ethyl acetate mixtures [13] [14]. The optimal separation conditions employ a mobile phase composition of 95:5 hexane:ethyl acetate for the removal of neutral lipids and non-polar impurities, followed by ethyl acetate elution to recover the target compound [13] [15]. This approach consistently achieves recovery rates of 85-92% with purities exceeding 95-98% [13] [15]. The chromatographic separation time typically ranges from 2-4 hours depending on the scale and complexity of the crude product mixture [13] [14]. Solid Phase Extraction Protocols Solid phase extraction using specialized cartridges provides an alternative purification strategy that offers advantages in terms of processing time and solvent consumption [13] [15]. Silica-based extraction cartridges enable the selective removal of neutral lipids through sequential washing with hexane and hexane:ethyl acetate mixtures [13] [15]. The optimized SPE protocol involves conditioning the cartridge with hexane, followed by sample loading and washing with 95:5 hexane:ethyl acetate to remove neutral contaminants [13] [15]. The target compound is subsequently eluted with pure ethyl acetate, achieving recovery rates of 82-104% with processing times reduced to 1-4 hours [13] [15]. Recrystallization and Solvent-Based Purification Traditional recrystallization techniques remain valuable for achieving high-purity sodium 5-hydroxydecanoate preparations [16]. Aqueous ethanol systems provide effective recrystallization media, typically yielding products with purities exceeding 95% [16]. While recrystallization requires longer processing times of 12-24 hours, it offers excellent purification efficiency for laboratory-scale preparations [16]. Solvent extraction using dichloromethane and water systems enables the selective partitioning of the sodium salt into the aqueous phase while removing organic impurities [16]. This approach achieves recovery rates of 80-90% with processing times of approximately 30 minutes, making it suitable for rapid purification protocols [16]. Analytical Verification MethodsChromatographic AnalysisHigh-Performance Liquid Chromatography Systems Reversed-phase high-performance liquid chromatography represents the gold standard for quantitative analysis of sodium 5-hydroxydecanoate [13] [17] [18]. The optimized analytical method employs a Zorbax Eclipse XDB-C18 column (150 × 4.6 mm, 5 μm particle size) with a mobile phase consisting of methanol:water:phosphoric acid in a 55:45:2.7 volume ratio [17] [18]. The analytical conditions include a flow rate of 1.0 mL/min, column temperature of 25°C, and UV detection at 215 nm [17] [18]. Under these conditions, sodium 5-hydroxydecanoate exhibits a retention time of approximately 6.47 minutes with excellent peak symmetry and resolution [17] [18]. The method demonstrates exceptional recovery rates of 97.4-100.4% with relative standard deviations of 2.4-3.4% across the concentration range of 10-80 μg/mL [17]. Advanced LC-MS Analysis Liquid chromatography coupled with mass spectrometry provides enhanced selectivity and sensitivity for sodium 5-hydroxydecanoate analysis [13] [19]. The LC-MS method utilizes C18 reversed-phase chromatography with methanol:water mobile phases containing formic acid to enhance ionization efficiency [13] [19]. Electrospray ionization in both positive and negative modes enables the detection of characteristic molecular ions at m/z 210.25 [M+Na]⁺ and 187.13 [M-H]⁻ [13] [19]. The method achieves limits of detection in the range of 10-30 ng/mL and limits of quantification of 30-100 ng/mL, representing significant improvements in sensitivity compared to UV-based detection [13] [19]. Specialized Chromatographic Applications Chiral chromatography systems enable the separation and quantification of enantiomeric forms of hydroxylated fatty acids when stereochemical analysis is required [20]. Commercial chiral stationary phases demonstrate excellent resolution of hydroxy fatty acid enantiomers, providing valuable information for studies involving stereochemically pure materials [20]. High-performance liquid chromatography with charged aerosol detection (HPLC-CAD) represents an emerging analytical approach that offers universal detection capabilities without the need for chromophore-containing compounds [21]. This technique demonstrates particular utility for the analysis of fatty acid derivatives in complex matrices where traditional UV detection may be insufficient [21]. Spectroscopic ConfirmationNuclear Magnetic Resonance Spectroscopy Proton nuclear magnetic resonance spectroscopy (¹H NMR) provides definitive structural confirmation of sodium 5-hydroxydecanoate [22] [23] [24]. Analysis using 400 MHz instrumentation in deuterated dimethyl sulfoxide (DMSO-d₆) reveals characteristic signals including the carboxylic acid proton at δ 11.96 ppm, the hydroxyl proton at δ 4.33 ppm, and the methine proton adjacent to the hydroxyl group at δ 3.38 ppm [24]. The methylene protons adjacent to the carboxyl group appear at δ 2.18 ppm, while the remaining aliphatic protons exhibit overlapping multipicity patterns in the δ 1.2-1.6 ppm region [24]. Integration ratios confirm the expected proton distribution pattern consistent with the molecular structure [24]. Carbon-13 nuclear magnetic resonance spectroscopy (¹³C NMR) provides complementary structural information, with the carbonyl carbon appearing at δ 174.5 ppm and the hydroxyl-bearing carbon at δ 70.2 ppm [23] [24]. The methylene carbon adjacent to the carboxyl group exhibits a characteristic chemical shift at δ 33.8 ppm [23] [24]. Infrared Spectroscopy Characterization Infrared spectroscopy enables the identification of key functional groups within sodium 5-hydroxydecanoate [25]. The characteristic absorption bands include a broad O-H stretching vibration spanning 3300-2500 cm⁻¹, the C=O stretching vibration of the carboxylate group at 1680-1750 cm⁻¹, and C-O stretching vibrations in the 1000-1300 cm⁻¹ region [25]. The presence of the sodium carboxylate functionality can be confirmed through the observation of characteristic asymmetric and symmetric carboxylate stretching vibrations, which exhibit distinctive patterns compared to the free carboxylic acid form [25]. Mass Spectrometry Fragmentation Analysis Mass spectrometry provides detailed fragmentation pattern information that enables unambiguous identification of sodium 5-hydroxydecanoate [14] [26] [19]. Electrospray ionization mass spectrometry reveals the molecular ion peaks at m/z 210.25 for the sodium adduct [M+Na]⁺ and m/z 187.13 for the deprotonated molecule [M-H]⁻ [14] [19]. Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns including the loss of water (m/z 169.12) and the diagnostic loss of CH₂O₂ (m/z 141.13), which represents a signature fragmentation pathway for hydroxylated fatty acids [14] [19]. The base peak fragment at m/z 59.02 corresponds to the acetate anion (C₂H₃O₂⁻), while McLafferty rearrangement products appear at m/z 60.05 [14] [19]. Hydrogen Bond Acceptor Count 3

Hydrogen Bond Donor Count 1

Exact Mass 210.12318875 g/mol

Monoisotopic Mass 210.12318875 g/mol

Heavy Atom Count 14

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|